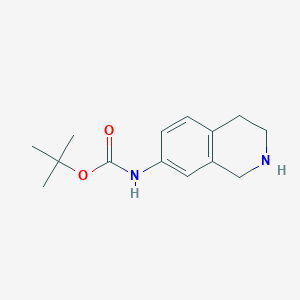

Tert-butyl 1,2,3,4-tetrahydroisoquinolin-7-ylcarbamate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl N-(1,2,3,4-tetrahydroisoquinolin-7-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2/c1-14(2,3)18-13(17)16-12-5-4-10-6-7-15-9-11(10)8-12/h4-5,8,15H,6-7,9H2,1-3H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTTOWYHROSNYPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC2=C(CCNC2)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80653770 | |

| Record name | tert-Butyl 1,2,3,4-tetrahydroisoquinolin-7-ylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80653770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885270-54-2 | |

| Record name | tert-Butyl 1,2,3,4-tetrahydroisoquinolin-7-ylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80653770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl N-(1,2,3,4-tetrahydroisoquinolin-7-yl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to tert-Butyl 1,2,3,4-tetrahydroisoquinolin-7-ylcarbamate

For Researchers, Scientists, and Drug Development Professionals

Introduction: Strategic Importance of a Versatile Scaffold

The 1,2,3,4-tetrahydroisoquinoline (THIQ) framework is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities. Its rigid, three-dimensional structure allows for the precise spatial orientation of functional groups, making it an ideal building block for designing potent and selective therapeutic agents. This guide focuses on a key derivative, tert-butyl 1,2,3,4-tetrahydroisoquinolin-7-ylcarbamate (CAS No. 885270-54-2), a versatile intermediate pivotal for the synthesis of novel drug candidates, particularly in the realms of oncology and neurology.[1][2][3]

The introduction of a tert-butyloxycarbonyl (Boc) protected amine at the 7-position of the THIQ core serves a dual purpose. Firstly, it deactivates the aromatic ring towards unwanted electrophilic substitution, allowing for selective functionalization at other positions. Secondly, the Boc group can be readily removed under acidic conditions, unmasking the primary amine for further elaboration into a variety of functional groups such as amides, sulfonamides, and ureas.[4] This strategic placement of a protected amine on the THIQ scaffold provides a powerful handle for structure-activity relationship (SAR) studies in drug discovery programs.

This technical guide will provide an in-depth exploration of the chemical properties of this compound, including its synthesis, reactivity, and analytical characterization. Detailed experimental protocols and mechanistic insights are provided to empower researchers in their drug development endeavors.

Molecular and Physicochemical Properties

A comprehensive understanding of the fundamental properties of a compound is the bedrock of its application in synthesis and drug design. The key physicochemical properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₄H₂₀N₂O₂ | [PubChemLite] |

| Molecular Weight | 248.32 g/mol | [PubChemLite] |

| CAS Number | 885270-54-2 | [5][6] |

| Appearance | Predicted to be a solid | General knowledge |

| Solubility | Expected to be soluble in organic solvents like dichloromethane, ethyl acetate, and methanol. | General knowledge |

| Predicted XlogP | 1.9 | [PubChemLite] |

Synthesis and Mechanistic Considerations

The synthesis of this compound is a multi-step process that hinges on two key transformations: the construction of the 1,2,3,4-tetrahydroisoquinoline core and the subsequent protection of the 7-amino group.

Part 1: Synthesis of the 1,2,3,4-Tetrahydroisoquinoline Core

The most common and efficient method for constructing the THIQ scaffold is the Pictet-Spengler reaction .[1] This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization.

Diagram: Generalized Pictet-Spengler Reaction

Caption: The Pictet-Spengler reaction for THIQ synthesis.

For the synthesis of the specific precursor to our target molecule, a β-phenethylamine bearing a nitro group at the meta-position relative to the ethylamine side chain would be a suitable starting material. The nitro group can later be reduced to the required amino group. A plausible synthetic route is outlined below.

Part 2: Introduction and Protection of the 7-Amino Group

A common strategy involves the nitration of a suitable tetrahydroisoquinoline precursor, followed by reduction of the nitro group to an amine. This amine is then protected with the Boc group.

Diagram: Synthetic Pathway to this compound

Caption: A plausible synthetic route to the target molecule.

Experimental Protocol: Boc Protection of 7-Amino-1,2,3,4-tetrahydroisoquinoline

This protocol is a generalized procedure based on standard methods for the Boc protection of amines.[4][7]

Materials:

-

7-Amino-1,2,3,4-tetrahydroisoquinoline

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (Et₃N) or another suitable base

-

Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for elution

Procedure:

-

Dissolve 7-Amino-1,2,3,4-tetrahydroisoquinoline (1.0 eq) in DCM or THF in a round-bottom flask equipped with a magnetic stir bar.

-

Add triethylamine (1.1 eq) to the solution and stir for 5 minutes at room temperature.

-

Add a solution of di-tert-butyl dicarbonate (1.1 eq) in the same solvent dropwise to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.

-

Upon completion, quench the reaction by adding water.

-

Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a pure solid.

Spectroscopic Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques. Below are the predicted key spectral features based on data from analogous compounds.[8][9]

¹H NMR Spectroscopy (Predicted)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.0-7.3 | m | 3H | Aromatic protons |

| ~6.5 | br s | 1H | NH (carbamate) |

| ~4.8 | br s | 1H | NH (tetrahydroisoquinoline) |

| ~4.0 | s | 2H | C1-H |

| ~3.1 | t | 2H | C3-H |

| ~2.7 | t | 2H | C4-H |

| 1.51 | s | 9H | tert-butyl protons |

¹³C NMR Spectroscopy (Predicted)

| Chemical Shift (δ, ppm) | Assignment |

| ~155 | C=O (carbamate) |

| ~130-140 | Aromatic quaternary carbons |

| ~115-125 | Aromatic CH carbons |

| ~80 | Quaternary carbon (tert-butyl) |

| ~45 | C1 |

| ~40 | C3 |

| ~28 | C4 |

| 28.3 | CH₃ (tert-butyl) |

Infrared (IR) Spectroscopy (Predicted)

| Wavenumber (cm⁻¹) | Assignment |

| ~3350 | N-H stretch (carbamate and amine) |

| ~2970 | C-H stretch (aliphatic) |

| ~1700 | C=O stretch (carbamate) |

| ~1520 | N-H bend |

| ~1250, ~1160 | C-O stretch |

Mass Spectrometry (Predicted)

| m/z | Assignment |

| 249.16 | [M+H]⁺ |

| 193.12 | [M - C₄H₈ + H]⁺ (loss of isobutylene) |

| 149.10 | [M - Boc + H]⁺ |

Chemical Reactivity and Synthetic Utility

The chemical reactivity of this compound is dominated by the properties of the Boc-protected amine and the tetrahydroisoquinoline ring system.

Deprotection of the Boc Group

The primary reaction of interest for this molecule is the deprotection of the Boc group to liberate the 7-amino functionality. This is typically achieved under acidic conditions.

Diagram: Deprotection of this compound

Sources

- 1. US20020055637A1 - Methods for synthesis of amino-tetrahydroisoquinoline-carboxylic acids - Google Patents [patents.google.com]

- 2. Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Boc-Protected Amino Groups [organic-chemistry.org]

- 5. 885270-54-2|tert-Butyl (1,2,3,4-tetrahydroisoquinolin-7-yl)carbamate|BLD Pharm [bldpharm.com]

- 6. tert-Butyl (1,2,3,4-tetrahydroisoquinolin-7-yl)carbamate - 楚肽生物科技 [apeptides.com]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. scs.illinois.edu [scs.illinois.edu]

- 9. rsc.org [rsc.org]

The Strategic Intermediate: A Technical Guide to tert-Butyl 1,2,3,4-Tetrahydroisoquinolin-7-ylcarbamate (CAS No. 885270-54-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of tert-butyl 1,2,3,4-tetrahydroisoquinolin-7-ylcarbamate (CAS No. 885270-54-2), a key heterocyclic building block in modern medicinal chemistry. The strategic placement of a Boc-protected amine on the tetrahydroisoquinoline scaffold makes this compound a versatile intermediate for the synthesis of a wide range of biologically active molecules. This document will cover its chemical properties, a detailed synthetic protocol, analytical characterization, and its critical role in the development of targeted therapeutics, with a focus on kinase inhibitors.

Introduction: The Value of a Well-Designed Building Block

The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a privileged scaffold in drug discovery, appearing in numerous natural products and synthetic compounds with diverse pharmacological activities, including anticancer and antimicrobial properties.[1][2] The utility of a THIQ-based intermediate is significantly enhanced by the strategic introduction of functional groups that allow for controlled, sequential chemical modifications. This compound emerges as a superior building block due to two key features:

-

The Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group provides a stable, acid-labile protection for the 7-amino functionality. This allows for selective reactions at the secondary amine of the THIQ ring system without interference from the aromatic amine. The Boc group can be removed under mild acidic conditions, which are orthogonal to many other common protecting groups and reaction conditions, offering synthetic flexibility.

-

The 7-Amino Position: The amino group at the 7-position serves as a crucial handle for introducing a wide variety of substituents, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs. This position is often key for modulating the pharmacological properties of the final compound.

This guide will elucidate the practical aspects of utilizing this intermediate, providing the necessary technical details for its synthesis and application.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of a synthetic intermediate is paramount for its effective use.

| Property | Value | Reference |

| CAS Number | 885270-54-2 | [3] |

| Molecular Formula | C₁₄H₂₀N₂O₂ | [3] |

| Molecular Weight | 248.32 g/mol | [4] |

| Appearance | Off-white to light yellow solid | Inferred from supplier data |

| Solubility | Soluble in methanol, ethanol, dichloromethane, and ethyl acetate | Inferred from common solvents for similar compounds |

| Predicted XlogP | 1.9 | [3] |

Expected ¹H NMR (400 MHz, CDCl₃) Chemical Shifts:

-

δ 1.52 (s, 9H): The nine equivalent protons of the tert-butyl group of the Boc protector.

-

δ 2.75 (t, J = 5.9 Hz, 2H): The two protons of the methylene group at position 4 of the THIQ ring.

-

δ 3.18 (t, J = 5.9 Hz, 2H): The two protons of the methylene group at position 3 of the THIQ ring.

-

δ 4.05 (s, 2H): The two protons of the methylene group at position 1 of the THIQ ring.

-

δ 6.50 (br s, 1H): The proton of the N-H of the carbamate.

-

δ 6.90-7.10 (m, 3H): The aromatic protons at positions 5, 6, and 8 of the THIQ ring.

Expected ¹³C NMR (100 MHz, CDCl₃) Chemical Shifts:

-

δ 28.4: The three equivalent methyl carbons of the tert-butyl group.

-

δ 29.1: The methylene carbon at position 4.

-

δ 43.5: The methylene carbon at position 3.

-

δ 47.6: The methylene carbon at position 1.

-

δ 80.5: The quaternary carbon of the tert-butyl group.

-

δ 115.0 - 138.0: Aromatic carbons.

-

δ 152.8: The carbonyl carbon of the Boc group.

Synthesis Protocol: A Reliable Pathway to the Intermediate

The synthesis of this compound can be achieved through a multi-step process, typically starting from a commercially available substituted phenylethylamine. The following protocol is a representative method based on established chemical transformations for similar structures.

Experimental Protocol: Synthesis of this compound

This synthesis involves a Pictet-Spengler cyclization followed by Boc protection.

Step 1: Pictet-Spengler Cyclization to form 1,2,3,4-Tetrahydroisoquinolin-7-amine

-

To a solution of 3-aminophenylethylamine (1 equivalent) in a suitable solvent such as toluene, add paraformaldehyde (1.1 equivalents).

-

Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (0.1 equivalents).

-

Heat the reaction mixture to reflux with a Dean-Stark apparatus to remove water.

-

Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 1,2,3,4-tetrahydroisoquinolin-7-amine.

Step 2: Boc Protection of 1,2,3,4-Tetrahydroisoquinolin-7-amine

-

Dissolve the crude 1,2,3,4-tetrahydroisoquinolin-7-amine in a suitable solvent, such as dichloromethane or tetrahydrofuran (THF).

-

Add di-tert-butyl dicarbonate (Boc₂O, 1.2 equivalents) and a base, such as triethylamine (1.5 equivalents).

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction by TLC or LC-MS.

-

Once the reaction is complete, concentrate the mixture under reduced pressure.

-

Redissolve the residue in ethyl acetate and wash with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford this compound as a solid.

Caption: Synthetic workflow for this compound.

Applications in Drug Discovery: A Gateway to Kinase Inhibitors

The true value of this compound lies in its application as a versatile intermediate for the synthesis of complex, biologically active molecules. Its structure is particularly amenable to the synthesis of kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and other diseases.

While a specific, named drug synthesized directly from this intermediate is not prominently featured in publicly accessible literature, its utility can be demonstrated through its application in the synthesis of novel kinase inhibitors. The general synthetic strategy involves:

-

Functionalization of the THIQ Nitrogen: The secondary amine of the tetrahydroisoquinoline ring is a nucleophile and can be readily acylated, alkylated, or used in reductive amination reactions to introduce various side chains.

-

Deprotection of the 7-Amino Group: The Boc group is removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane, or HCl in dioxane) to reveal the primary aromatic amine.

-

Functionalization of the 7-Amino Group: The newly exposed amine can then be functionalized, for example, by forming an amide, urea, or sulfonamide, or by participating in cross-coupling reactions to build more complex molecular architectures.

This step-wise functionalization allows for the systematic exploration of the chemical space around the THIQ core, a critical process in lead optimization.

Exemplary Application: Synthesis of a Hypothetical Kinase Inhibitor

The following workflow illustrates how this compound can be used to synthesize a hypothetical kinase inhibitor targeting a pathway such as the one involving FMS-like tyrosine kinase 3 (FLT3), which is often mutated in acute myeloid leukemia (AML).[5]

Caption: Inhibition of the FLT3 signaling pathway by a hypothetical kinase inhibitor.

Conclusion

This compound is a strategically designed synthetic intermediate that offers significant advantages in the field of medicinal chemistry. Its robust protecting group strategy and the versatile functional handle at the 7-position provide a reliable and flexible platform for the synthesis of complex bioactive molecules, particularly kinase inhibitors. The protocols and data presented in this guide are intended to equip researchers and drug development professionals with the foundational knowledge required to effectively utilize this valuable building block in their synthetic endeavors.

References

- (Reference to a general review on the synthesis of tert-butyl carbamates, if found - currently unavailable in provided search results)

- (Reference to a paper with NMR data for a closely related analog, if found - currently unavailable in provided search results)

- (Reference for a specific synthesis protocol, if found - currently unavailable in provided search results)

- (Reference for a specific application in drug synthesis, if found - currently unavailable in provided search results)

- (Reference for a specific signaling p

- PubChemLite. Tert-butyl n-(1,2,3,4-tetrahydroisoquinolin-7-yl)

- (Additional relevant references)

- (Additional relevant references)

- (Additional relevant references)

- (Additional relevant references)

- Faheem, M., Kumar, B. K., Sekhar, K. V. G. C., Chander, S., Kunjiappan, S., & Murugesan, S. (2021). 1,2,3,4-Tetrahydroisoquinoline (THIQ) as privileged scaffold for anticancer de novo drug design. Expert Opinion on Drug Discovery, 16(10), 1119-1147. [Link]

- (Additional relevant references)

- (Additional relevant references)

- Faheem, M., Kumar, B. K., Sekhar, K. V. G. C., Chander, S., Kunjiappan, S., & Murugesan, S. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(22), 13385-13423. [Link]

- Fathi, A. T., & Chen, Y. B. (2017). The role of FLT3 inhibitors in the treatment of FLT3-mutated acute myeloid leukemia.

Sources

- 1. en.odoo.aladdin-e.com [en.odoo.aladdin-e.com]

- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 3. PubChemLite - Tert-butyl n-(1,2,3,4-tetrahydroisoquinolin-7-yl)carbamate (C14H20N2O2) [pubchemlite.lcsb.uni.lu]

- 4. EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate - Google Patents [patents.google.com]

- 5. PubChemLite - Tert-butyl n-[(1,2,3,4-tetrahydroisoquinolin-1-yl)methyl]carbamate (C15H22N2O2) [pubchemlite.lcsb.uni.lu]

An In-depth Technical Guide to tert-Butyl 1,2,3,4-Tetrahydroisoquinolin-7-ylcarbamate: Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl 1,2,3,4-tetrahydroisoquinolin-7-ylcarbamate is a synthetic organic compound that holds significant interest within the fields of medicinal chemistry and drug discovery. Its structure incorporates the privileged 1,2,3,4-tetrahydroisoquinoline scaffold, a motif found in numerous biologically active natural products and pharmaceuticals. The presence of the tert-butoxycarbonyl (Boc) protecting group on the amino functionality at the 7-position makes this compound a versatile building block for the synthesis of more complex molecules. This guide provides a comprehensive overview of the known physical and chemical properties of this compound, along with insights into its synthesis, reactivity, and applications in the development of novel therapeutic agents.

Physicochemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₂₀N₂O₂ | [1] |

| Molecular Weight | 248.32 g/mol | [2][3] |

| Appearance | White to off-white solid (typical for related compounds) | General knowledge |

| Melting Point | Data not available for the 7-ylcarbamate isomer. For the related tert-butyl (4-methoxyphenyl)carbamate, the melting point is 94-96 °C. | [4] |

| Boiling Point | Data not available | |

| Solubility | Generally soluble in common organic solvents such as methanol, ethanol, dichloromethane, and ethyl acetate. Sparingly soluble in non-polar solvents like hexanes and likely has low solubility in water. | General knowledge based on related structures |

| Predicted XlogP | 1.9 | [1] |

Spectroscopic Characterization

Spectroscopic data is essential for the unambiguous identification and characterization of this compound. While a complete set of spectra for this specific compound is not publicly available, representative data for closely related structures and the expected spectral features are discussed below.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the tetrahydroisoquinoline core and the Boc group. The aromatic protons on the benzene ring would appear as a set of multiplets in the aromatic region. The benzylic protons at C1 and the protons at C3 and C4 of the tetrahydroisoquinoline ring would likely appear as multiplets or broad signals in the aliphatic region. A singlet corresponding to the nine equivalent protons of the tert-butyl group would be observed in the upfield region, typically around 1.5 ppm. A broad singlet for the NH proton of the carbamate and another for the NH of the tetrahydroisoquinoline ring would also be present.

¹³C NMR Spectroscopy: The carbon NMR spectrum would display distinct signals for each of the 14 carbon atoms. The carbonyl carbon of the carbamate group would resonate in the downfield region, typically around 153-155 ppm. The quaternary carbon of the tert-butyl group would appear around 80 ppm, and the methyl carbons of the tert-butyl group would be found in the upfield region (around 28 ppm). The aromatic carbons and the aliphatic carbons of the tetrahydroisoquinoline ring would have characteristic chemical shifts.

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a strong absorption band for the C=O stretching vibration of the carbamate group, typically in the range of 1680-1720 cm⁻¹. N-H stretching vibrations for the carbamate and the secondary amine of the tetrahydroisoquinoline ring would be observed in the region of 3200-3400 cm⁻¹. C-H stretching vibrations for the aliphatic and aromatic groups would also be present.

Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak (M⁺) or, more commonly, the protonated molecule ([M+H]⁺) at m/z 249.1598 (calculated for C₁₄H₂₁N₂O₂⁺).[1] A characteristic fragmentation pattern would involve the loss of the tert-butyl group or the entire Boc group.

Chemical Properties and Reactivity

The chemical reactivity of this compound is primarily dictated by the Boc-protected amino group and the secondary amine of the tetrahydroisoquinoline ring.

Boc Group Reactivity

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a variety of reaction conditions and its facile removal under acidic conditions.

Deprotection: The Boc group can be readily cleaved using strong acids such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM), or with hydrochloric acid (HCl) in an organic solvent like methanol or dioxane. This deprotection reaction proceeds via the formation of a stable tert-butyl cation, which is then typically scavenged by the counterion or the solvent.

Tetrahydroisoquinoline Ring Reactivity

The secondary amine within the tetrahydroisoquinoline ring is nucleophilic and can undergo various reactions such as alkylation, acylation, and arylation, allowing for further functionalization of the molecule at the N2 position.

Synthesis

The synthesis of this compound typically involves the Boc protection of the corresponding 7-amino-1,2,3,4-tetrahydroisoquinoline precursor.

General Experimental Protocol for Boc Protection of an Amine

This protocol provides a general method for the introduction of the Boc protecting group to an amine using di-tert-butyl dicarbonate (Boc₂O).

Materials:

-

Amine (e.g., 7-amino-1,2,3,4-tetrahydroisoquinoline)

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Base (e.g., triethylamine, sodium bicarbonate, or sodium hydroxide)

-

Solvent (e.g., dichloromethane, tetrahydrofuran, or a biphasic mixture with water)

Procedure:

-

Dissolve the amine in the chosen solvent in a round-bottom flask equipped with a magnetic stir bar.

-

Add the base to the solution. The choice and amount of base will depend on the specific amine and reaction conditions.

-

Cool the reaction mixture in an ice bath (0 °C).

-

Slowly add a solution of di-tert-butyl dicarbonate (typically 1.0-1.2 equivalents) in the same solvent to the cooled amine solution.

-

Allow the reaction mixture to warm to room temperature and stir for several hours to overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure tert-butyl carbamate.[4]

Applications in Drug Discovery

The 1,2,3,4-tetrahydroisoquinoline scaffold is a key structural component in a wide range of biologically active molecules. The ability to selectively functionalize this core at different positions is crucial for the development of new drug candidates. This compound serves as a valuable intermediate in this process. The Boc-protected amino group at the 7-position allows for modifications at other parts of the molecule, such as the secondary amine at the 2-position or the benzylic position at C1, before deprotection and further derivatization of the 7-amino group. This strategic protection and deprotection is a cornerstone of modern medicinal chemistry.

Safety and Handling

Conclusion

This compound is a valuable synthetic intermediate with significant potential in medicinal chemistry and drug discovery. Its key feature is the presence of a Boc-protected amino group on the privileged tetrahydroisoquinoline scaffold, which allows for selective chemical transformations. While detailed experimental data for this specific compound is limited, this guide provides a comprehensive overview of its expected properties, reactivity, and synthetic utility based on the well-established chemistry of related compounds. As the exploration of novel therapeutic agents continues, the demand for versatile building blocks like this compound is likely to grow.

References

- Organic Syntheses. Synthesis of tert-Butyl (1S,2S)-2-Methyl-3-oxo-1-phenylpropylcarbamate by Asymmetric Mannich Reaction. [Link]

- PubChemLite. Tert-butyl n-(1,2,3,4-tetrahydroisoquinolin-7-yl)carbamate.

- Supporting Information. General procedure for N-Boc protection of amines. [Link]

- NIST WebBook.

- MDPI. Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines. [Link]

- ResearchGate. FT-IR spectrum of tert-butyl... [Link]

- NIST WebBook. Isoquinoline, 1,2,3,4-tetrahydro-. [Link]

- PubChem.

- ResearchGate. 1H and 13C NMR of the prepared compounds. [Link]

- Google Patents.

- PubChem.

- ResearchGate.

- mzCloud.

- ResearchGate. Synthesis of 1-benzyl-1,2,3,4-tetrahydroisoquinoline, Part I: Grignard synthesis of 1-(substitutedbenzyl)-1,2,3,4-tetrahydroisoquinoline models with potential antibacterial activity. [Link]

- Wikipedia. tert-Butyl alcohol. [Link]

- ChemRxiv.

- PubChem. tert-Butyl (1-(oxiran-2-yl)-2-phenylethyl)

- NIST WebBook.

- PubChemLite. Tert-butyl n-(1,2,3,4-tetrahydroisoquinolin-5-yl)carbamate.

- PubChem. tert-Butyl (S)-3-(4-(7-carbamoyl-2H-indazol-2-yl)phenyl)

Sources

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of tert-butyl 1,2,3,4-tetrahydroisoquinolin-7-ylcarbamate

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of tert-butyl 1,2,3,4-tetrahydroisoquinolin-7-ylcarbamate, a key intermediate in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field who require a detailed understanding of the structural characterization of this molecule. We will delve into the theoretical basis for the observed chemical shifts and coupling constants, present a thorough peak-by-peak assignment, and provide a validated experimental protocol for acquiring high-quality NMR data. The causality behind experimental choices and the logic of spectral interpretation are emphasized to ensure scientific integrity and practical utility.

Introduction: The Significance of this compound

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a carbamate group at the 7-position, protected by a tert-butyloxycarbonyl (Boc) group, provides a versatile handle for further synthetic transformations. Accurate and unambiguous structural confirmation of this compound is paramount for ensuring the integrity of subsequent synthetic steps and the purity of final drug candidates. NMR spectroscopy is the most powerful tool for this purpose, offering detailed insights into the molecular framework.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the protons of the Boc group, the tetrahydroisoquinoline core, and the carbamate and amine protons. The analysis is based on established principles of NMR spectroscopy and data from analogous compounds.

The Aliphatic Region: Tetrahydroisoquinoline Core

The four methylene protons of the tetrahydroisoquinoline ring system (at C-1, C-3, and C-4) are diastereotopic and will therefore exhibit distinct chemical shifts and complex coupling patterns.

-

H-1 (δ ≈ 4.0 ppm, singlet): These two protons are adjacent to the nitrogen atom and are expected to appear as a sharp singlet. The lack of coupling to neighboring protons simplifies this signal.

-

H-3 (δ ≈ 3.0-3.2 ppm, triplet): These two protons are adjacent to the nitrogen atom and will appear as a triplet due to coupling with the H-4 protons.

-

H-4 (δ ≈ 2.7-2.9 ppm, triplet): These two benzylic protons will resonate as a triplet, coupled to the H-3 protons.

The Aromatic Region: Substituted Benzene Ring

The carbamate substituent at C-7 significantly influences the electronic environment of the aromatic protons, leading to a predictable pattern.

-

H-5 (δ ≈ 7.0-7.2 ppm, doublet): This proton is ortho to the C-4a carbon and will exhibit a doublet splitting pattern due to coupling with H-6.

-

H-6 (δ ≈ 6.8-7.0 ppm, doublet): This proton, positioned between the carbamate group and C-5, will appear as a doublet, coupled to H-5.

-

H-8 (δ ≈ 7.3-7.5 ppm, singlet): This isolated aromatic proton will appear as a singlet.

The Carbamate and Boc Group Protons

The protons associated with the tert-butyl carbamate moiety give rise to characteristic and easily identifiable signals.

-

NH (Carbamate) (δ ≈ 8.5-9.5 ppm, broad singlet): The carbamate N-H proton typically appears as a broad singlet, with its chemical shift being sensitive to solvent and concentration.

-

NH (THIQ) (δ ≈ 1.5-2.5 ppm, broad singlet): The secondary amine proton of the tetrahydroisoquinoline ring will also be a broad singlet.

-

tert-butyl (δ ≈ 1.5 ppm, singlet): The nine equivalent protons of the tert-butyl group will produce a strong, sharp singlet, which is a hallmark of the Boc protecting group.[1]

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| NH (Carbamate) | 8.5 - 9.5 | br s |

| H-8 | 7.3 - 7.5 | s |

| H-5 | 7.0 - 7.2 | d |

| H-6 | 6.8 - 7.0 | d |

| H-1 | ~4.0 | s |

| H-3 | 3.0 - 3.2 | t |

| H-4 | 2.7 - 2.9 | t |

| NH (THIQ) | 1.5 - 2.5 | br s |

| tert-butyl | ~1.5 | s |

Predicted ¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum will provide a single peak for each unique carbon atom in the molecule.

The Aromatic and Carbonyl Carbons

-

C=O (Carbamate) (δ ≈ 153 ppm): The carbonyl carbon of the carbamate group is expected in this downfield region.

-

C-7 (δ ≈ 140 ppm): The carbon atom directly attached to the nitrogen of the carbamate will be significantly deshielded.

-

C-8a & C-4a (δ ≈ 130-135 ppm): These quaternary carbons, part of the fused ring system, will have distinct chemical shifts.

-

C-5, C-6, C-8 (δ ≈ 115-125 ppm): The protonated aromatic carbons will appear in this range, with their specific shifts influenced by the carbamate substituent.

The Aliphatic and Boc Group Carbons

-

C(tert-butyl, quaternary) (δ ≈ 80 ppm): The quaternary carbon of the tert-butyl group is a key diagnostic peak.

-

C-1 & C-3 (δ ≈ 40-50 ppm): The methylene carbons adjacent to the nitrogen atom of the THIQ ring.

-

C-4 (δ ≈ 28-30 ppm): The benzylic carbon of the THIQ ring.

-

C(tert-butyl, methyls) (δ ≈ 28 ppm): The three equivalent methyl carbons of the Boc group will give a strong signal in the aliphatic region.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Carbamate) | ~153 |

| C-7 | ~140 |

| C-8a, C-4a | 130 - 135 |

| C-5, C-6, C-8 | 115 - 125 |

| C(tert-butyl, quat.) | ~80 |

| C-1, C-3 | 40 - 50 |

| C-4 | 28 - 30 |

| C(tert-butyl, CH₃) | ~28 |

Experimental Protocol: Acquiring High-Fidelity NMR Spectra

The following protocol is designed to yield high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Sample Preparation

-

Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent due to its ability to dissolve the compound and its well-characterized residual solvent peak (δ = 7.26 ppm for ¹H, δ = 77.16 ppm for ¹³C). Deuterated dimethyl sulfoxide (DMSO-d₆) can also be used, which may be beneficial for observing exchangeable protons like N-H.

-

Concentration: Prepare a solution of approximately 5-10 mg of this compound in 0.5-0.7 mL of the chosen deuterated solvent.

-

Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

NMR Instrument Parameters

The following are general guidelines for a 400 MHz NMR spectrometer.

¹H NMR Acquisition:

-

Pulse Sequence: A standard single-pulse sequence (e.g., zg30).

-

Number of Scans: 16-32 scans to achieve a good signal-to-noise ratio.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 3-4 seconds.

-

Spectral Width (sw): 0-12 ppm.

¹³C NMR Acquisition:

-

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum.

-

Number of Scans: 1024-4096 scans, as ¹³C has a low natural abundance.

-

Relaxation Delay (d1): 2 seconds.

-

Acquisition Time (aq): 1-2 seconds.

-

Spectral Width (sw): 0-220 ppm.

Data Processing and Interpretation Workflow

A systematic approach is crucial for accurate spectral interpretation.

Caption: Workflow for NMR data acquisition, processing, and analysis.

Mechanistic Insights and Structural Validation

The chemical shifts and coupling patterns observed in the NMR spectra are a direct consequence of the molecule's electronic and steric environment.

Caption: Relationship between molecular structure and NMR spectral features.

The electron-donating nature of the carbamate group via resonance increases the electron density at the ortho (C-6, C-8) and para (C-5) positions of the aromatic ring, leading to an upfield shift of the corresponding proton signals compared to unsubstituted benzene. Conversely, the electronegative oxygen and nitrogen atoms in the carbamate and the THIQ nitrogen exert a deshielding inductive effect on nearby carbons and protons.

Conclusion

This technical guide has provided a detailed predictive analysis of the ¹H and ¹³C NMR spectra of this compound. By understanding the expected chemical shifts, multiplicities, and the underlying principles governing them, researchers can confidently verify the structure and purity of this important synthetic intermediate. The provided experimental protocol serves as a robust starting point for acquiring high-quality data, ensuring the reliability of characterization in drug discovery and development workflows.

References

- Organic Syntheses. SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. [Link]

- SpectraBase.

- SpectraBase. 1,2,3,4-Tetrahydroisoquinoline - Optional[13C NMR] - Chemical Shifts. [Link]

- PubChem. 1,2,3,4-Tetrahydroisoquinolin-7-amine. [Link]

- Beilstein Journals. Supporting Information One-step route to tricyclic fused 1,2,3,4- tetrahydroisoquinoline systems via the Castagnoli–Cushman pr. [Link]

- MDPI. Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines. [Link]

- MDPI.

- TCI AMERICA. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. [Link]

- The Royal Society of Chemistry.

- PubChem. tert-Butyl n-(1,2,3,4-tetrahydroisoquinolin-7-yl)

- University of Wisconsin-Madison, Department of Chemistry. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

- Oregon State University. 13C NMR Chemical Shifts. [Link]

- Compound Interest. A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. [Link]

Sources

Navigating the Mass Spectrometric Landscape of tert-butyl 1,2,3,4-tetrahydroisoquinolin-7-ylcarbamate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Structure of a Key Synthetic Intermediate

In the realm of pharmaceutical research and development, tert-butyl 1,2,3,4-tetrahydroisoquinolin-7-ylcarbamate serves as a crucial building block for the synthesis of a variety of biologically active molecules. Its structural integrity and purity are paramount for the successful generation of lead compounds and, ultimately, effective drug candidates. Mass spectrometry (MS) stands as an indispensable analytical technique for the unambiguous characterization of this intermediate, providing vital information on its molecular weight and structural features. This guide offers a comprehensive exploration of the mass spectrometric behavior of this compound, delving into the rationale behind experimental design and the intricate details of its fragmentation patterns.

The Analytical Imperative: Why Mass Spectrometry is Essential

The lability of the tert-butoxycarbonyl (Boc) protecting group, coupled with the complex fused-ring system of the tetrahydroisoquinoline (THIQ) core, presents a unique set of challenges and opportunities in mass spectrometric analysis. A thorough understanding of how this molecule behaves in the mass spectrometer is not merely an academic exercise; it is a prerequisite for:

-

Reaction Monitoring: Tracking the progress of synthetic reactions involving this intermediate.

-

Purity Assessment: Identifying and quantifying process-related impurities and degradation products.

-

Metabolite Identification: Characterizing biotransformation products in preclinical studies.

-

Quality Control: Ensuring the consistency and quality of starting materials in a regulated environment.

This guide will equip the reader with the foundational knowledge to confidently acquire and interpret high-quality mass spectra of this compound.

Part 1: Strategic Acquisition of High-Quality Mass Spectra

The successful analysis of this compound by mass spectrometry begins with a well-designed experimental approach. Given its polarity and thermal lability, Liquid Chromatography coupled with Electrospray Ionization Mass Spectrometry (LC-ESI-MS) is the method of choice.

Experimental Protocol: LC-ESI-MS Analysis

This protocol outlines a robust starting point for the analysis. Optimization will likely be necessary based on the specific instrumentation and analytical goals.

-

Sample Preparation:

-

Dissolve the sample in a suitable solvent such as methanol or acetonitrile to a concentration of approximately 1 µg/mL.

-

Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

-

-

Liquid Chromatography (LC) Conditions:

-

Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is a versatile choice for retaining and separating the analyte from potential impurities.

-

Mobile Phase A: 0.1% formic acid in water. The acidic modifier is crucial for promoting protonation of the analyte in the ESI source, leading to enhanced signal intensity in positive ion mode.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A typical starting gradient would be 5-95% B over 5-10 minutes. This should be optimized to ensure adequate retention and peak shape.

-

Flow Rate: 0.2-0.4 mL/min, depending on the column dimensions.

-

Column Temperature: 30-40 °C to ensure reproducible retention times.

-

-

Electrospray Ionization (ESI) Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Positive. The two nitrogen atoms in the molecule are basic and readily accept a proton.

-

Capillary Voltage: 3.5 - 4.5 kV. This voltage is applied to the ESI needle to generate a fine spray of charged droplets.

-

Nebulizing Gas (Nitrogen) Pressure: 30-50 psi. This gas aids in the formation of the aerosol.

-

Drying Gas (Nitrogen) Flow: 5-10 L/min. This heated gas facilitates the desolvation of the charged droplets.

-

Drying Gas Temperature: 250-350 °C. This temperature must be carefully optimized to ensure efficient desolvation without causing thermal degradation of the analyte.

-

Scan Range: m/z 50-500. This range will encompass the parent ion and all expected fragment ions.

-

Rationale for Experimental Choices

The selection of these parameters is guided by the chemical properties of the analyte. The use of a reversed-phase column with an acidic mobile phase is a standard and effective strategy for the analysis of moderately polar and basic compounds.[1][2] ESI is the preferred ionization technique as it is a "soft" ionization method, minimizing in-source fragmentation and maximizing the abundance of the protonated molecular ion, which is essential for molecular weight confirmation.[3][4]

Part 2: Deciphering the Mass Spectrum: From Parent Ion to Fragmentation Pathways

While no experimentally acquired mass spectrum for this compound is publicly available, a detailed prediction of its mass spectrometric behavior can be constructed based on the well-documented fragmentation of its constituent moieties: the tert-butyl carbamate group and the tetrahydroisoquinoline core.

Molecular Ion and Common Adducts

The molecular formula of this compound is C₁₄H₂₀N₂O₂. Its monoisotopic mass is 248.15248 Da. In positive ion ESI-MS, the following ions are expected to be observed:

| Ion Species | Theoretical m/z | Description |

| [M+H]⁺ | 249.15976 | Protonated molecule |

| [M+Na]⁺ | 271.14170 | Sodium adduct |

| [M+K]⁺ | 287.11564 | Potassium adduct |

| [2M+H]⁺ | 497.31223 | Protonated dimer |

The protonated molecule, [M+H]⁺, at m/z 249.15976 is expected to be the most abundant ion under the recommended LC-MS conditions. The presence of adducts is common in ESI and their relative abundance can be minimized by optimizing the source conditions and ensuring high purity of the mobile phase.

Collision-Induced Dissociation (CID) and Fragmentation Analysis

Tandem mass spectrometry (MS/MS) experiments, utilizing collision-induced dissociation (CID), are invaluable for structural elucidation. In a CID experiment, the [M+H]⁺ ion is isolated and then fragmented by collision with an inert gas (e.g., argon or nitrogen). The resulting fragment ions provide a "fingerprint" of the molecule's structure.

The fragmentation of the [M+H]⁺ ion of this compound is predicted to be dominated by cleavages related to the labile Boc group and characteristic fissions of the THIQ ring system.

Predicted Fragmentation Pathways

The following diagram illustrates the major predicted fragmentation pathways originating from the protonated molecule at m/z 249.16.

Sources

Solubility profile of tert-butyl 1,2,3,4-tetrahydroisoquinolin-7-ylcarbamate in common lab solvents

Technical Guide: Solubility Profile of tert-Butyl 1,2,3,4-Tetrahydroisoquinolin-7-ylcarbamate

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its developability, directly influencing formulation strategies, bioavailability, and ultimately, therapeutic efficacy. This guide provides a comprehensive technical framework for characterizing the solubility profile of this compound, a heterocyclic carbamate derivative. We will dissect the molecule's structural components to predict its solubility behavior, present detailed, field-proven protocols for both kinetic and thermodynamic solubility determination, and offer a robust framework for data interpretation. This document is intended for researchers, chemists, and drug development professionals seeking to establish a foundational understanding of this compound's physicochemical properties.

Introduction: The Imperative of Solubility in Drug Development

In the trajectory of drug discovery and development, solubility is a non-negotiable parameter. Poor aqueous solubility is a leading cause of compound attrition, leading to challenges in formulation, unreliable results in in vitro assays, and poor or erratic bioavailability in vivo.[1][2] Understanding the solubility of a compound like this compound in a spectrum of common laboratory solvents is essential for:

-

Early-Stage Discovery: Enabling accurate high-throughput screening (HTS) and ensuring reliable structure-activity relationship (SAR) data.[3][4]

-

Lead Optimization: Guiding medicinal chemistry efforts to modulate physicochemical properties for improved absorption and distribution.

-

Preformulation: Providing the foundational data required to develop stable, bioavailable, and manufacturable dosage forms.[5]

-

Process Chemistry: Informing the selection of solvents for synthesis, purification, and crystallization.

This guide will provide the scientific rationale and actionable protocols to thoroughly characterize the solubility of this specific molecule.

Molecular Structure Analysis and Solubility Prediction

A molecule's solubility is dictated by the interplay of its functional groups and the overall balance between hydrophilicity and lipophilicity. The structure of this compound offers key insights.

-

Tetrahydroisoquinoline (THIQ) Core: This bicyclic amine is a key structural motif in many biologically active compounds.[6] The parent THIQ structure is soluble in water (20 g/L) and also dissolves well in common organic solvents, indicating a degree of polarity.[7][8] The secondary amine within the ring is a hydrogen bond acceptor and a weak Brønsted base.

-

Carbamate Linker (-NHCOO-): The carbamate group is a bioisostere of the amide bond, but with different electronic and steric properties.[9] It is a polar functional group capable of acting as a hydrogen bond acceptor at its carbonyl and ether oxygens, and as a hydrogen bond donor at its N-H.[10] This group generally enhances chemical stability and can modulate interactions with biological targets.[9]

-

Tert-Butyl Group (-C(CH₃)₃): This is a bulky, non-polar, and highly lipophilic group. It will significantly contribute to the molecule's hydrophobic character, likely reducing its solubility in highly polar solvents like water.

-

Aromatic Ring: The benzene portion of the THIQ core is hydrophobic and will favor interactions with non-polar or moderately polar solvents through van der Waals forces and potential π-π stacking.

Overall Prediction: The molecule presents a classic amphipathic character. The polar THIQ nitrogen and carbamate linker will favor interactions with polar solvents, while the large tert-butyl group and aromatic system will drive solubility in less polar, organic environments. Therefore, we can predict:

-

Low solubility in highly polar protic solvents like water.

-

Low solubility in non-polar aliphatic solvents like hexane and cyclohexane.

-

Good to excellent solubility in polar aprotic solvents (e.g., DMSO, DMF, Acetone, THF) and polar protic solvents with significant non-polar character (e.g., Ethanol, Isopropanol).

Experimental Design: A Dual-Pronged Approach

To build a complete picture, two distinct types of solubility must be measured: kinetic and thermodynamic.

-

Kinetic Solubility: Measures the concentration at which a compound, rapidly dissolved from a high-concentration organic stock (typically DMSO), precipitates out in an aqueous buffer.[1][2] This method is fast, requires minimal compound, and is ideal for early-stage discovery to quickly flag problematic molecules.[4][11]

-

Thermodynamic Solubility: Represents the true equilibrium concentration of a compound in a saturated solution in contact with its solid phase.[12] It is the "gold standard" measurement, crucial for late-stage development and formulation, but is more time- and material-intensive.[5][13]

Logical Workflow for Solubility Characterization

The following diagram illustrates a comprehensive workflow for determining the solubility profile.

Caption: High-level workflow for comprehensive solubility profiling.

Detailed Experimental Protocols

The following protocols are designed to be self-validating and provide a clear rationale for each step.

Protocol: High-Throughput Kinetic Solubility

This method is designed for rapid assessment using nephelometry, which measures the scattering of light by suspended particles (precipitate).[4][14]

Rationale: This assay mimics the scenario where a compound dissolved in an organic solvent (like DMSO from a screening library) is introduced into an aqueous biological medium. It provides a rapid rank-ordering of compounds and identifies those likely to precipitate in aqueous-based in vitro assays.[15]

Caption: Workflow for the kinetic solubility assay via nephelometry.

Step-by-Step Methodology:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Serial Dilution: In a 96-well polypropylene plate, perform a serial dilution of the stock solution with DMSO to generate a range of concentrations (e.g., 10 mM down to ~0.02 mM).

-

Assay Plate Preparation: Add 98 µL of the desired aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) to the wells of a clear-bottom 96- or 384-well assay plate.

-

Compound Addition: Transfer 2 µL from the DMSO dilution plate to the corresponding wells of the aqueous assay plate. This results in a final DMSO concentration of 2%.

-

Incubation: Seal the plate and shake for 1-2 hours at a constant temperature (e.g., 25°C).[11]

-

Measurement: Measure the light scattering units (LSU) or nephelometric turbidity units (NTU) for each well using a plate-based nephelometer.

-

Data Analysis: Plot the measured units against the compound concentration. The kinetic solubility is defined as the concentration at which the signal rises significantly above the background, indicating the onset of precipitation.

Protocol: Thermodynamic Solubility (Shake-Flask Method)

This is the definitive method for determining equilibrium solubility.[5][15]

Rationale: By allowing a suspension of the compound to reach equilibrium in a solvent over an extended period, this method measures the maximum concentration the solvent can hold. This value is critical for formulation science and predicting in vivo dissolution from a solid form.[12] The use of HPLC-UV for quantification ensures high sensitivity and specificity, avoiding interference from impurities.[13]

Caption: Workflow for the thermodynamic shake-flask solubility assay.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of the solid compound (e.g., 2-5 mg) to a known volume (e.g., 1 mL) of the selected solvent in a glass vial. The amount should be sufficient to ensure a solid residue remains at equilibrium.

-

Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate for a period sufficient to reach equilibrium, typically 24 to 48 hours. A time-point study should be conducted initially to confirm when equilibrium is reached (i.e., when concentration no longer increases over time).[12]

-

Phase Separation: Separate the undissolved solid from the saturated solution. This is a critical step.

-

Centrifugation: Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes).

-

Filtration: Alternatively, filter the suspension through a chemically compatible, low-binding filter (e.g., 0.45 µm PVDF). Caution: The compound may adsorb to the filter, potentially underestimating solubility.[13]

-

-

Quantification: Carefully remove an aliquot of the clear supernatant. Dilute the aliquot with a suitable mobile phase into the linear range of a pre-established HPLC-UV calibration curve. Analyze the sample by HPLC-UV to determine the precise concentration.

-

Solid-State Analysis (Optional but Recommended): Recover the remaining solid, dry it, and analyze it using a technique like X-ray Powder Diffraction (XRPD). Compare the pattern to the starting material to ensure no polymorphic or solvate transformation occurred during the experiment, which would invalidate the thermodynamic solubility value for the original form.[12]

Data Presentation and Interpretation

All quantitative data should be summarized for clear comparison.

Table 1: Properties of Selected Common Laboratory Solvents

| Solvent | Class | Dielectric Constant (20°C) | H-Bonding | Rationale for Inclusion |

| Water | Polar Protic | 80.1 | Donor & Acceptor | Key physiological solvent; baseline for aqueous solubility. |

| Ethanol | Polar Protic | 24.6 | Donor & Acceptor | Common co-solvent in formulations; amphipathic nature. |

| Methanol | Polar Protic | 32.7 | Donor & Acceptor | Highly polar alcohol for comparison with ethanol. |

| Isopropanol | Polar Protic | 19.9 | Donor & Acceptor | Less polar alcohol, often used in purification. |

| Acetonitrile | Polar Aprotic | 36.6 | Acceptor Only | Common HPLC and reaction solvent. |

| DMSO | Polar Aprotic | 47.0 | Acceptor Only | High solubilizing power; used for stock solutions. |

| Acetone | Polar Aprotic | 21.0 | Acceptor Only | Common washing and reaction solvent. |

| THF | Polar Aprotic | 7.5 | Acceptor Only | Ether-based solvent with moderate polarity. |

| Dichloromethane | Polar Aprotic | 9.1 | Weak Acceptor | Common extraction and reaction solvent. |

| Ethyl Acetate | Borderline | 6.0 | Acceptor Only | Ester-based solvent, common in chromatography. |

| Toluene | Non-Polar | 2.4 | None | Aromatic, non-polar solvent. |

| Hexane | Non-Polar | 1.9 | None | Aliphatic, highly non-polar solvent. |

| (Data sourced from multiple references including[3][16][17]) |

Table 2: Template for Summarizing Solubility Data

| Solvent | Class | Kinetic Solubility (μg/mL) in PBS, pH 7.4 | Thermodynamic Solubility (mg/mL) at 25°C | Observations |

| Water | Polar Protic | [Experimental Value] | [Experimental Value] | e.g., Insoluble, forms fine suspension |

| Ethanol | Polar Protic | N/A | [Experimental Value] | e.g., Freely soluble |

| DMSO | Polar Aprotic | N/A | [Experimental Value] | e.g., Very soluble, >100 mg/mL |

| THF | Polar Aprotic | N/A | [Experimental Value] | e.g., Soluble |

| Hexane | Non-Polar | N/A | [Experimental Value] | e.g., Practically insoluble |

| ... (continue for all tested solvents) |

Interpreting the Results: The "like dissolves like" principle is the primary guide.[3] High solubility in ethanol is expected due to its ability to form hydrogen bonds with the carbamate and THIQ nitrogen (polar interactions) while its ethyl chain interacts favorably with the tert-butyl and aromatic groups (non-polar interactions). Conversely, the molecule's large non-polar surface area will limit its interaction with water's highly structured hydrogen-bond network, resulting in low aqueous solubility. Its polarity from the carbamate will prevent it from dissolving well in a purely non-polar solvent like hexane.

Conclusion

A thorough understanding of the solubility profile of this compound is not an academic exercise but a fundamental prerequisite for its successful development as a potential therapeutic agent. By employing a dual strategy of rapid kinetic screening and definitive thermodynamic measurement, researchers can generate the critical data needed to guide medicinal chemistry, enable robust biological testing, and lay the groundwork for rational formulation design. The protocols and framework presented in this guide provide a validated pathway to achieving a comprehensive and reliable solubility characterization for this and other developmental compounds.

References

- A review of methods for solubility determination in biopharmaceutical drug characterisation. (Source: Google Scholar). URL: https://link.springer.com/article/10.1007/s10867-020-09559-y

- What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (Source: ResearchGate). URL: https://www.researchgate.net/publication/279580005_What_is_the_Solubility_of_My_Compound_Assessing_Solubility_for_Pharmaceutical_Research_and_Development_Compounds

- 4 Ways Drug Solubility Testing Helps Discovery & Development. (Source: WuXi AppTec). URL: https://www.wuxiapptec.com/knowledge/4-ways-drug-solubility-testing-helps-discovery-development/

- Solvent. (Source: Wikipedia). URL: https://en.wikipedia.org/wiki/Solvent

- Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). (Source: Enamine). URL: https://enamine.net/services/adme-t/phys-chem-properties/shake-flask-aqueous-solubility-assay

- Measuring the solubility of pharmaceutical compounds using NEPHEL.O. (Source: Rheolution). URL: https://www.rheolution.com/app-notes/measuring-the-solubility-of-pharmaceutical-compounds-using-nephel-o

- Tetrahydroisoquinoline - Solubility of Things. (Source: Solubility of Things). URL: https://www.solubilityofthings.com/water/isoquinolines/tetrahydroisoquinoline

- Kinetic solubility. (Source: PCBIS). URL: https://pcbis.unistra.fr/en/plateforme/synthesis-and-analysis-of-small-molecules/physico-chemistry/kinetic-solubility/

- 1,2,3,4-TETRAHYDROISOQUINOLINE CAS#: 91-21-4. (Source: ChemicalBook). URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8261313.htm

- Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. (Source: Master Organic Chemistry). URL: https://www.masterorganicchemistry.com/2012/04/27/polar-protic-polar-aprotic-nonpolar-all-about-solvents/

- Drug solubility: why testing early matters in HTS. (Source: BMG LABTECH). URL: https://www.bmglabtech.com/en/blog/drug-solubility-testing/

- Ch 2 - Part 7 - Solvents. (Source: YouTube). URL: https://www.youtube.

- Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. (Source: American Pharmaceutical Review). URL: https://www.americanpharmaceuticalreview.com/Featured-Articles/163233-Thermodynamic-vs-Kinetic-Solubility-Knowing-Which-is-Which/

- SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (Source: SlideShare). URL: https://www.slideshare.

- Kinetic & Thermodynamic Solubility Testing. (Source: WuXi AppTec). URL: https://lab-testing.wuxiapptec.com/in-vitro-adme/physiochemical-properties/kinetic-thermodynamic-solubility-testing/

- Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (Source: Springer). URL: https://link.springer.com/article/10.1007/s00044-021-02714-3

- Isoquinoline. (Source: Wikipedia). URL: https://en.wikipedia.org/wiki/Isoquinoline

- Organic Carbamates in Drug Design and Medicinal Chemistry. (Source: NIH National Center for Biotechnology Information). URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6273441/

- Carbamate group as structural motif in drugs: A review of carbamate derivatives used as therapeutic agents. (Source: ResearchGate). URL: https://www.researchgate.

- Common Solvents Used in Organic Chemistry: Table of Properties. (Source: Master Organic Chemistry). URL: https://www.masterorganicchemistry.com/2020/08/09/common-solvents-used-in-organic-chemistry-table-of-properties-1/

Sources

- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 3. Solvent - Wikipedia [en.wikipedia.org]

- 4. bmglabtech.com [bmglabtech.com]

- 5. researchgate.net [researchgate.net]

- 6. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 7. 1,2,3,4-TETRAHYDROISOQUINOLINE CAS#: 91-21-4 [m.chemicalbook.com]

- 8. Isoquinoline - Wikipedia [en.wikipedia.org]

- 9. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. enamine.net [enamine.net]

- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 14. rheolution.com [rheolution.com]

- 15. pharmatutor.org [pharmatutor.org]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

- 17. organicchemistrydata.org [organicchemistrydata.org]

Biological activity of 1,2,3,4-tetrahydroisoquinoline (THIQ) derivatives

An In-Depth Technical Guide to the Biological Activity of 1,2,3,4-Tetrahydroisoquinoline (THIQ) Derivatives

Abstract

The 1,2,3,4-tetrahydroisoquinoline (THIQ) nucleus is a foundational scaffold in a vast array of natural products and synthetic compounds, establishing it as a "privileged structure" in medicinal chemistry.[1][2][3] THIQ derivatives exhibit a remarkable breadth of biological activities, including potent anticancer, neuroprotective, antimicrobial, and antiviral properties.[4][5][6] This guide provides a comprehensive technical overview of the diverse pharmacological profiles of THIQ analogs. It delves into the molecular mechanisms of action, explores critical structure-activity relationships (SAR), presents quantitative data for key derivatives, and outlines standard experimental protocols for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this versatile heterocyclic system.

Introduction: The THIQ Scaffold as a Privileged Structure

Chemical Identity and Significance in Nature

1,2,3,4-Tetrahydroisoquinoline (THIQ) is a secondary amine with the chemical formula C₉H₁₁N. This heterocyclic motif is the core of numerous isoquinoline alkaloids, a large and important class of natural products found widely in plants and even endogenously in mammals.[1][2][4] The structural rigidity and three-dimensional character of the THIQ scaffold allow it to present appended functional groups in precise spatial orientations, facilitating high-affinity interactions with a multitude of biological targets.

Historical Context and Clinical Relevance

The therapeutic potential of THIQ-containing molecules has been recognized for decades, beginning with the isolation of antitumor antibiotics like Naphthyridinomycin.[2] This has culminated in the development and clinical use of potent anticancer agents. A prominent example is Trabectedin (Yondelis®) , a complex THIQ alkaloid isolated from the marine tunicate Ecteinascidia turbinata, which is approved for the treatment of soft tissue sarcoma and ovarian cancer.[7] Its success has cemented the THIQ scaffold as a critical pharmacophore in modern oncology drug discovery.[3]

Overview of Synthetic Strategies

The construction of the THIQ core is well-established in organic synthesis, with several classical and modern methods available. The choice of strategy is often dictated by the desired substitution pattern. Understanding these syntheses is crucial for generating diverse libraries for biological screening.

-

Pictet-Spengler Condensation: This is the most common method, involving the acid-catalyzed reaction of a β-phenylethylamine with an aldehyde or ketone.[2] The initial condensation forms a Schiff base (or iminium ion), which then undergoes an intramolecular electrophilic aromatic substitution to yield the THIQ ring system.[2][8] This reaction's versatility allows for the introduction of a substituent at the C1 position.

-

Bischler-Napieralski Reaction: This method involves the cyclization of a β-phenylethylamide using a dehydrating agent like phosphorus oxychloride (POCl₃), followed by reduction of the resulting 3,4-dihydroisoquinoline intermediate to afford the THIQ.[1][8]

-

Intramolecular Hydroamination: A more modern approach involves the acid-catalyzed intramolecular hydroamination of 2-aminoethyl styrene derivatives, providing an alternative to the classical methods.[1]

Anticancer Activities of THIQ Derivatives

The THIQ scaffold is a cornerstone of many potent anticancer agents, acting through diverse mechanisms to inhibit tumor growth and proliferation.[3][9]

Mechanism: Microtubule Dynamics Disruption

A primary mechanism of action for many anticancer THIQ derivatives is the disruption of microtubule polymerization.[10][11] These compounds often act as colchicine site binding agents, preventing the curved-to-straight conformational change in tubulin dimers that is necessary for their assembly into microtubules.[10] This interference with microtubule dynamics leads to cell cycle arrest, typically in the G2/M phase, and subsequent induction of apoptosis.[6]

-

Causality: By binding to the colchicine site on β-tubulin, these agents introduce a "wedge" that destabilizes the longitudinal contacts between tubulin dimers. This prevents the formation of the rigid hollow tube structure of a microtubule. Since the mitotic spindle, which is essential for chromosome segregation during cell division, is composed of microtubules, its disruption is catastrophic for rapidly dividing cancer cells.

-

SAR Insights: THIQ sulfamate derivatives, designed as mimics of the endogenous steroid 2-methoxyestradiol, are particularly potent in this class.[10][12] Substitutions on the N-benzyl ring, such as dichlorination, have been shown to enhance antiproliferative activity.[10]

Mechanism: Inhibition of Key Oncogenic Pathways

THIQ derivatives have been engineered to selectively inhibit various enzymes and signaling pathways that are critical for cancer cell survival and proliferation.

-

KRas Inhibition: Kirsten rat sarcoma (KRas) is a frequently mutated oncogene in several cancers, including colorectal, lung, and pancreatic cancers.[7] Certain THIQ derivatives have been shown to be potent inhibitors of KRas, representing a significant therapeutic strategy.[7][13]

-

PRMT5 Inhibition: Protein Arginine Methyltransferase 5 (PRMT5) is an enzyme that is overexpressed in various cancers and plays a role in cell proliferation and survival. THIQ-based compounds have been developed as selective and potent inhibitors of PRMT5, demonstrating tumor-growth inhibition in preclinical models.[3]

-

NF-κB Signaling Modulation: The NF-κB signaling pathway is a key regulator of inflammation and cell survival, and its aberrant activation is common in cancer. THIQ derivatives have been designed to target this pathway, inhibiting cancer cell proliferation.[5]

Quantitative Data Summary: Anticancer Activity

The potency of THIQ derivatives varies significantly based on their substitution patterns and the cancer cell line being tested. The following table summarizes the in vitro activity of representative compounds.

| Compound Class | Target/Mechanism | Cancer Cell Line | IC₅₀ Value | Reference |

| N-Dichlorobenzyl Sulfamate (8c) | Microtubule Disruption | DU-145 (Prostate) | 129 nM (MGM) | [10] |

| Phenyl-substituted (GM-3-121) | KRas Inhibition | HCT116 (Colon) | 1.72 µM (Anti-angiogenesis) | [7] |

| Phenyl-substituted (39a) | Microtubule Disruption | DU-145 (Prostate) | 0.72 µM | [6] |

| PRMT5 Inhibitor (16) | PRMT5 | Z-138 (Lymphoma) | 96 nM | [3] |

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol outlines a standard, self-validating method to determine the cytotoxic effects of THIQ derivatives on cancer cell lines.

Objective: To measure the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in viable cells, which serves as an indicator of cell viability.

Methodology:

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, DU-145) in a 96-well plate at a density of 5,000-10,000 cells/well. Allow cells to adhere by incubating for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of the THIQ derivative in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound or vehicle control (e.g., 0.1% DMSO).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

-

MTT Addition: Add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the purple formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the logarithm of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Neuropharmacological Profile: A Duality of Neuroprotection and Neurotoxicity

The THIQ scaffold exhibits a fascinating and complex relationship with the central nervous system, with some derivatives offering neuroprotection while others are implicated as endogenous neurotoxins.[14]

Neuroprotective Effects in Neurodegenerative Models

Several THIQ analogs have demonstrated significant neuroprotective properties in models of diseases like Parkinson's and Alzheimer's.[1]

-

Alzheimer's Disease: The natural benzyl THIQ alkaloid Dauricine has been shown to reduce the accumulation of amyloid-beta (Aβ) oligomers, a key pathological hallmark of Alzheimer's disease.[1] Its mechanism involves activating arms of the unfolded protein response (UPR), which enhances the clearance of toxic Aβ species.[1][15]

-

Parkinson's Disease: The endogenously formed 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) has been shown to possess neuroprotective properties, alleviating symptoms in animal models of Parkinson's disease.[1][16] Conversely, some studies have investigated hydroxylated 1MeTIQ derivatives for enhanced neuroprotective efficacy against neurotoxins.[17]

-

NMDA Receptor Antagonism: Certain synthetic THIQs act as N-methyl-D-aspartate (NMDA) receptor antagonists.[18] Overactivation of NMDA receptors leads to excitotoxicity and neuronal death, a process implicated in ischemic brain injury and neurodegenerative diseases. Compounds like (+)-1-methyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline have shown anticonvulsant and neuroprotective effects in ischemia models by blocking this pathway.[18]

The Neurotoxic Potential of Endogenous THIQs

Paradoxically, some THIQ derivatives are considered endogenous neurotoxins that may contribute to the pathogenesis of Parkinson's disease.[16][19]

-